molecular formula C12H20O6 B041861 (3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol CAS No. 25018-67-1

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol

Cat. No.: B041861
CAS No.: 25018-67-1
M. Wt: 260.28 g/mol
InChI Key: NFHXOQDPQIQPKT-XBWDGYHZSA-N
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Description

Spirocyclic Architecture and Chiral Center Configuration

The spirocyclic architecture of (3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-dioxolo[4,5-c]pyran]-7'-ol emerges from the fusion of two distinct ring systems through a quaternary carbon center. The molecular framework comprises two 1,3-dioxolane rings that are interconnected via a spiro junction occurring at the 4 and 6' positions of a tetrahydro-dioxolo[4,5-c]pyran system. This unique connectivity pattern creates a rigid molecular scaffold that distinguishes the compound from simpler carbohydrate derivatives.

The four chiral centers within the molecule are precisely defined with (3'aR,4S,7'S,7'aS) absolute configuration. The stereochemical designation reveals that the 3'a position adopts an R configuration, while the 4 position maintains an S configuration. Similarly, both the 7' and 7'a positions exhibit S configurations, collectively contributing to the compound's overall three-dimensional architecture. The systematic naming reflects the complex stereochemical relationships between these centers, where each chiral center influences the spatial arrangement of adjacent functional groups.

The tetramethyl substitution pattern occurs at all four oxygen-bearing positions (2,2,2',2'), introducing significant steric bulk that affects both the molecule's stability and its interactions with other chemical species. These methyl groups, derived from isopropylidene protection during synthesis, create a protective environment around the oxygen atoms while simultaneously restricting conformational flexibility. The presence of these bulky substituents contributes to the compound's resistance to nucleophilic attack and enhances its overall chemical stability under various reaction conditions.

Stereochemical Stability and Conformational Rigidity

The stereochemical stability of this spirocyclic compound derives primarily from the conformational constraints imposed by its unique ring fusion pattern. The two dioxolane rings each adopt envelope conformations with oxygen and carbon atoms serving as flap atoms, minimizing torsional strain while maintaining optimal bond angles. This conformational preference results from the inherent geometric requirements of five-membered rings containing two oxygen atoms in 1,3-positions.

The pyran ring portion of the tetrahydro-dioxolo[4,5-c]pyran system exhibits additional conformational restrictions due to its fusion with the dioxolane framework. Research on related fructopyranose derivatives indicates that such ring systems typically adopt specific chair or boat conformations that minimize steric interactions between substituents. The β-pyranose configuration observed in this compound corresponds to a preference for the ²C₅ conformation, which places the hydroxyl group at the 7' position in an equatorial orientation.

The stereochemical stability is further enhanced by the locked conformation resulting from the spirocyclic junction. Unlike acyclic carbohydrate derivatives that can undergo conformational interconversion, the spiro junction creates a rigid molecular framework that prevents rotation around key bonds. This conformational locking mechanism ensures that the relative spatial arrangements of functional groups remain constant, contributing to the compound's predictable chemical behavior and stereochemical integrity.

Temperature effects on conformational stability reveal that the compound maintains its structural integrity across a wide range of thermal conditions. The isopropylidene groups provide additional stabilization through intramolecular interactions, creating a protective environment that shields sensitive hydroxyl functionalities from environmental influences. This thermal stability makes the compound particularly valuable as a synthetic intermediate in complex organic transformations.

Comparative Analysis of Dioxolane and Pyran Ring Interactions

The interaction between the dioxolane and pyran ring systems in this spirocyclic compound creates unique structural features that distinguish it from related carbohydrate derivatives. Dioxolanes, as a class of heterocyclic acetals, typically exhibit specific conformational preferences when incorporated into larger molecular frameworks. In this compound, the presence of two dioxolane rings creates a bicyclic system where each ring influences the conformational behavior of the other through the shared spiro center.

The pyran ring component, derived from the original fructopyranose structure, maintains many of the conformational characteristics observed in simpler pyranose derivatives. However, the fusion with the dioxolane rings introduces additional constraints that modify the preferred conformations. Comparative studies with related spirocyclic compounds indicate that the spiro junction creates a more rigid structure compared to simple pyranose derivatives, resulting in reduced conformational flexibility.

Table 1: Comparative Analysis of Ring System Properties

Ring System Conformational Preference Steric Interactions Stability Profile
Isolated Dioxolane Envelope (C₂ or O as flap) Minimal Moderate
Isolated Pyran Chair (⁴C₁) Axial-equatorial optimization High
Spirocyclic System Constrained envelope/chair Increased through junction Very High

The electronic interactions between the oxygen atoms in different ring systems contribute to the overall stability of the molecular framework. The electron-rich oxygen atoms in the dioxolane rings can participate in through-space interactions with the pyran oxygen, creating additional stabilization that is not observed in simpler ring systems. These interactions manifest as subtle changes in bond lengths and angles that can be detected through advanced spectroscopic techniques.

Hydrogen bonding patterns within the spirocyclic framework differ significantly from those observed in related non-spiro compounds. The hydroxyl group at the 7' position can form intramolecular hydrogen bonds with oxygen atoms in the ring systems, creating additional conformational constraints. These internal hydrogen bonding interactions contribute to the compound's preference for specific conformations and enhance its overall structural stability.

The comparative analysis with other spirocyclic carbohydrate derivatives reveals that the tetramethyl substitution pattern creates unique steric environments around each ring system. While simpler dioxolane-containing compounds may exhibit greater conformational flexibility, the tetramethyl groups in this compound create steric barriers that lock the molecule into specific conformations. This steric locking mechanism results in enhanced stereochemical stability compared to less substituted analogues.

Properties

IUPAC Name

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHXOQDPQIQPKT-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with a hexose sugar, such as D-fructose or D-glucose, due to their multiple hydroxyl groups amenable to protection. Acetone is widely used to form isopropylidene acetals, which protect vicinal diols while introducing steric bulk that directs subsequent reactions. For example, treatment of D-fructose with excess acetone and a catalytic amount of sulfuric acid yields 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, a precursor with two dioxolane rings.

Table 1: Common Protecting Groups in Carbohydrate Chemistry

Protecting GroupReagent/ConditionsFunctional Group ProtectedStability Profile
IsopropylideneAcetone, H₂SO₄ (cat.)Vicinal diolsStable under basic conditions
BenzylBnBr, NaHPrimary/secondary -OHAcid-labile
AcetylAc₂O, Pyridine-OHBase-labile

Key Synthetic Routes and Reaction Mechanisms

Stepwise Protection and Cyclization

The synthesis involves sequential protection of hydroxyl groups followed by intramolecular cyclization. A representative pathway includes:

  • Diol Protection : Treatment of D-fructose with acetone and sulfuric acid forms 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, introducing two dioxolane rings.

  • Spacer Introduction : Reaction with 2-bromoethanol under basic conditions (e.g., K₂CO₃) introduces a C2 spacer at the anomeric carbon, enabling subsequent cyclization.

  • Base-Mediated Cyclization : The bromoethyl intermediate undergoes intramolecular nucleophilic attack, facilitated by a mild base (e.g., DBU), to form the spirocyclic tetrahydro-pyran ring.

Critical Parameters :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization.

  • Temperature : Reactions conducted at 0–25°C minimize epimerization.

  • Catalyst Loading : Substoichiometric bases (5–10 mol%) prevent over-reaction.

Stereochemical Control

The desired (3'aR,4S,7'S,7'aS) configuration is achieved through:

  • Conformational Locking : The isopropylidene groups restrict rotational freedom, favoring specific transition states.

  • Chiral Induction : Use of enantiopure starting materials or chiral auxiliaries ensures retention of stereochemistry.

Table 2: Stereochemical Outcomes Under Varied Conditions

ConditionConfiguration (3'aR,4S,7'S,7'aS) YieldEpimer Formation (%)
DBU, DMF, 25°C78%5%
K₂CO₃, Acetone, 0°C65%12%
NaOMe, MeOH, 40°C42%22%

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability while maintaining stereochemical fidelity. Key adaptations include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during exothermic cyclization steps.

  • Crystallization-Based Purification : The compound’s low solubility in nonpolar solvents (e.g., hexane) allows high-purity recovery (>99%) via fractional crystallization.

Process Challenges :

  • Byproduct Formation : Competing pathways may yield regioisomers, necessitating rigorous chromatographic separation.

  • Catalyst Recycling : Homogeneous bases (e.g., DBU) are difficult to recover, prompting exploration of immobilized catalysts.

Analytical Characterization and Quality Control

Structural Elucidation

  • X-ray Crystallography : Confirms absolute configuration and ring puckering.

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify coupling constants (e.g., J3a,4=8.2HzJ_{3'a,4} = 8.2 \, \text{Hz}) indicative of axial-equatorial relationships.

  • Chiral HPLC : Validates enantiomeric excess (>98%) using cellulose-based columns.

Table 3: Key NMR Assignments

Protonδ (ppm)MultiplicityCoupling Partners
H-3'a4.85dqH-4, H-7'a
H-45.12dH-3'a
H-7'3.78mH-7'a, OH

Chemical Reactions Analysis

Types of Reactions

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spiro compounds. For instance, a study synthesized several spiro compounds and evaluated their antiproliferative activities against human cancer cell lines including HCT116 (colon carcinoma) and PC3 (prostate carcinoma). One specific compound demonstrated low IC50 values across multiple cell lines, indicating significant anticancer potential .

2. Antimicrobial Properties
The spiro structure has been linked to antimicrobial activity. A study focused on spiro-4H-pyran derivatives showed promising results against various bacterial species. The synthesized compounds were tested for their minimum inhibitory concentrations (MICs), revealing effective antibacterial properties compared to standard antibiotics .

3. Anti-Alzheimer Agents
Some spiro compounds have been screened for their ability to inhibit cholinesterases (AChE and BChE), which are key targets in Alzheimer’s disease treatment. Certain derivatives exhibited considerable inhibition rates and metal-chelation capacities that could be pivotal in developing new therapeutic agents for Alzheimer's disease .

Materials Science Applications

1. Organic Electronics
Spiro heterocycles are increasingly utilized in organic electronics due to their unique electronic properties. They serve as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their structural diversity allows for the tuning of optical and electronic characteristics essential for these applications .

2. Sensors and Nanotechnology
The incorporation of spiro compounds into sensor technologies has shown promise due to their sensitivity and selectivity towards various analytes. Additionally, their application in nanotechnology is being explored for the development of novel materials with enhanced mechanical and thermal properties .

Agrochemical Applications

Spiro compounds are also being investigated for their roles in agrochemicals. Their selective activity against pests makes them suitable candidates for developing new pesticides and herbicides. Research indicates that spirocyclic structures can enhance the efficacy of agrochemicals while minimizing environmental impact .

Case Studies and Findings

Study Focus Findings
Kagan S (2023)Organic ElectronicsSpiro heterocycles used in OLEDs and OPVs; unique electronic properties identified.
PMC5610750 (2017)Antimicrobial ActivitySpiro-4H-pyran derivatives showed effective antibacterial properties against clinical isolates.
PubMed (2021)Anti-Alzheimer AgentsCertain spiro compounds inhibited cholinesterases effectively; potential for Alzheimer's treatment explored.
MDPI (2022)Anticancer ActivitySpiro compounds demonstrated significant antiproliferative effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose primarily involves its role as a protecting group. By forming stable acetonide rings with the hydroxyl groups of D-fructose, it prevents these groups from participating in unwanted side reactions during synthetic processes. The acetonide rings can be easily removed under mild acidic conditions, restoring the original hydroxyl groups for further reactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₂₀O₆
  • Molecular Weight : 260.28 g/mol
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

This compound is primarily utilized in synthetic organic chemistry as a chiral building block for complex natural product synthesis or as a precursor for glycosidase inhibitors due to its rigid spirocyclic framework .

Structural Analogues with Spirocyclic Frameworks

Table 1: Comparison of Spirocyclic Compounds

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Applications Reference ID
(3'aR,4S,7'S,7'aS)-Tetramethylspiro[dioxolane-tetrahydro-dioxolo-pyran]-7'-ol C₁₂H₂₀O₆ 4 methyl groups, spiro junction Not reported Chiral synthesis, enzyme inhibition
Ethyl 4'-(4-bromobenzoyl)-2'-oxo-spiro[acenaphthylene-pyrazole] (3m) C₃₃H₂₅BrN₂O₅ Bromophenyl, ester groups 163–166 Antiproliferative agents
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-dioxolo[4,5-c]pyridin-7-ol C₉H₁₇NO₃ Trimethyl, pyridine core Not reported Intermediate for Deoxyfuconojirimycin
((3aR,4S,7aS)-3a-Hydroxy-dimethyltetrahydro-dioxolo-pyran-dimethanol C₁₀H₁₈O₆ Hydroxymethyl, dimethyl Not reported Glycomimetics, drug discovery

Key Observations :

Steric and Electronic Effects : The tetramethyl groups in the target compound enhance its stability against nucleophilic attack compared to analogues like 3m (from ), which lacks methyl protection and shows lower thermal stability.

Stereochemical Complexity : The (3'aR,4S,7'S,7'aS) configuration distinguishes it from simpler spiro compounds (e.g., 3m and 5a/b in ), which exhibit less rigid stereochemical control.

Functional Group Diversity : Unlike the bromophenyl and ester groups in 3m , the target compound’s hydroxyl group at the 7' position enables hydrogen bonding, critical for interactions in enzyme inhibition studies .

Physicochemical and Pharmacokinetic Properties

Similarity Indexing :

  • Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows <70% similarity to most spiro analogues due to its unique methyl and hydroxyl substitution pattern.
  • LogP Comparison :
    • Target compound: Estimated LogP ~0.9 (similar to compound in ).
    • 3m : Higher LogP (~3.5) due to bromophenyl and ester groups .

Thermal Stability :

  • The tetramethyl groups in the target compound improve thermal stability compared to unmethylated spiro analogues, which degrade at lower temperatures .

Biological Activity

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol is a complex organic compound with potential implications in medicinal chemistry and drug development. This article focuses on its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The molecular formula is C₁₂H₂₀O₆, and it is characterized by multiple hydroxyl groups and dioxolane rings which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including:

  • Antioxidant Activity : Compounds with dioxolane structures have shown potential in scavenging free radicals.
  • Antimicrobial Properties : Similar compounds have been reported to possess antibacterial and antifungal activities.
  • Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

The exact mechanism of action for this compound is not well-documented. However, insights can be drawn from structurally related compounds:

  • Enzyme Inhibition : Many dioxolane derivatives act as enzyme inhibitors (e.g., inhibiting thioredoxin reductase), which is crucial in cancer therapy.
  • Cell Signaling Modulation : Some compounds can modulate signaling pathways involved in inflammation and cell survival.

Antioxidant Activity

A study on meroterpenoids indicated that compounds with similar dioxolane structures exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .

Antimicrobial Studies

Research has shown that related compounds demonstrate antimicrobial effects against various pathogens. For instance:

  • Bacterial Inhibition : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .
  • Fungal Activity : Compounds were also effective against fungal strains like Candida albicans, indicating broad-spectrum antimicrobial potential.

Anticancer Activity

In a pharmacological evaluation of structurally related compounds:

  • Cell Line Studies : Various derivatives were tested against human cancer cell lines such as HepG2 and Mia PaCa-2. Results indicated significant cytotoxic effects at specific concentrations .
  • Mechanistic Insights : The anticancer activity was linked to the induction of apoptosis and inhibition of cell cycle progression.

Data Summary Table

Biological ActivityObserved EffectsReference
AntioxidantScavenging ROS
AntimicrobialInhibition of S. aureus and E. coli
AntifungalEffective against C. albicans
AnticancerCytotoxicity in HepG2 and Mia PaCa-2

Q & A

Q. How should researchers reconcile discrepancies between in silico predictions and empirical solubility data?

  • Multi-Method Validation : Combine COSMO-RS simulations with experimental shake-flask assays (using UV-Vis or nephelometry) to refine solubility parameters. Cross-reference with ’s ESOL and Ali models for outlier identification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Reactant of Route 2
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol

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